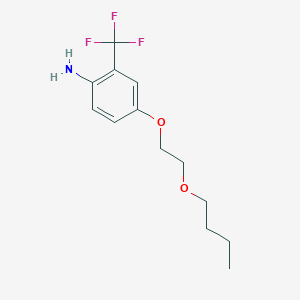![molecular formula C11H7N3OS B1462318 3-phényl-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-7-one CAS No. 72632-99-6](/img/structure/B1462318.png)
3-phényl-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-7-one
Vue d'ensemble
Description
3-phenyl-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-7-one is a useful research compound. Its molecular formula is C11H7N3OS and its molecular weight is 229.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-phenyl-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-7-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-phenyl-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-7-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Évaluation antimicrobienne
3-phényl-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-7-one : a été étudié pour son activité antimicrobienne. Les chercheurs ont exploré son potentiel en tant qu'agent antimicrobien contre les bactéries, les champignons et autres micro-organismes. Des études ont évalué ses effets inhibiteurs sur des souches spécifiques et ont évalué son potentiel en tant que nouvel agent thérapeutique dans la lutte contre les infections .
Propriétés anticancéreuses
Ce composé a attiré l'attention en raison de son potentiel en tant qu'agent anticancéreux. Les chercheurs ont synthétisé de nouveaux dérivés de This compound et ont évalué leur cytotoxicité. Certains dérivés ont démontré une activité puissante contre les cellules cancéreuses, ce qui en fait des candidats prometteurs pour une enquête plus approfondie. De plus, leur interaction avec les complexes topoisomérase I/ADN a été étudiée par la méthode d'amarrage moléculaire .
Inhibition des kinases
L'échafaudage pyrazolo[4,3-d]pyrimidin-7-one, qui comprend notre composé, a été exploré comme un inhibiteur potentiel des kinases. Les kinases jouent un rôle crucial dans les voies de signalisation cellulaire, et l'inhibition de kinases spécifiques peut avoir des implications thérapeutiques. Les chercheurs ont étudié si les dérivés de ce composé présentent une inhibition des kinases, en particulier contre les kinases associées à des maladies telles que le cancer et l'inflammation .
Activité anti-inflammatoire
L'inflammation est un facteur clé dans diverses maladies. Certaines études ont exploré le potentiel anti-inflammatoire des dérivés de This compound. Ces recherches visent à identifier des composés capables de moduler les réponses inflammatoires, ce qui pourrait conduire à de nouveaux médicaments anti-inflammatoires .
Inhibition de la topoisomérase
Les topoisomérases sont des enzymes impliquées dans la réplication et la réparation de l'ADN. L'inhibition des topoisomérases peut perturber les processus de l'ADN et affecter la viabilité cellulaire. Les chercheurs ont étudié l'interaction des dérivés de This compound avec la topoisomérase I, fournissant des informations sur leur potentiel en tant qu'inhibiteurs de la topoisomérase .
Méthodologie de synthèse
Au-delà de ses applications biologiques, la synthèse de This compound et de composés apparentés est un domaine d'intérêt. Les chercheurs explorent des voies de synthèse efficaces, des conditions de réaction et l'extensibilité. Comprendre les voies de synthèse permet un accès plus large à cet échafaudage pour des recherches et des développements ultérieurs .
Analyse Biochimique
Biochemical Properties
3-phenyl-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-7-one plays a crucial role in biochemical reactions, particularly as an inhibitor of topoisomerase I . Topoisomerase I is an enzyme that alleviates DNA supercoiling during replication and transcription. By inhibiting this enzyme, 3-phenyl-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-7-one can interfere with DNA replication and transcription, leading to cytotoxic effects in cancer cells . Additionally, this compound has been investigated for its interactions with other biomolecules, including phosphatidylinositol 3-kinase and ubiquitin-specific protease 7 .
Cellular Effects
The effects of 3-phenyl-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-7-one on various cell types and cellular processes are profound. This compound has been shown to induce cytotoxicity in cancer cells by stabilizing the topoisomerase I-DNA complex, leading to DNA damage and apoptosis . It also influences cell signaling pathways, particularly those involved in cell proliferation and survival. For instance, 3-phenyl-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-7-one has been found to inhibit the phosphatidylinositol 3-kinase pathway, which is crucial for cell growth and metabolism .
Molecular Mechanism
At the molecular level, 3-phenyl-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-7-one exerts its effects primarily through enzyme inhibition. By binding to the active site of topoisomerase I, it prevents the enzyme from re-ligating the cleaved DNA strand, thereby stabilizing the topoisomerase I-DNA complex and causing DNA damage . This mechanism is similar to that of other topoisomerase I inhibitors, such as camptothecin derivatives . Additionally, 3-phenyl-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-7-one may interact with other enzymes and proteins, further contributing to its biological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-phenyl-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-7-one have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-phenyl-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-7-one remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound has been associated with sustained DNA damage and apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 3-phenyl-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-7-one vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity . At higher doses, toxic effects such as weight loss, organ damage, and mortality have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
3-phenyl-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-7-one is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its conversion to more water-soluble metabolites for excretion . This metabolic process can influence the compound’s bioavailability and efficacy .
Transport and Distribution
Within cells and tissues, 3-phenyl-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-7-one is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and accumulation in target cells . The compound’s distribution is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake .
Subcellular Localization
The subcellular localization of 3-phenyl-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-7-one is critical for its activity and function. This compound is primarily localized in the nucleus, where it interacts with DNA and topoisomerase I . Targeting signals and post-translational modifications may direct the compound to specific nuclear compartments, enhancing its efficacy as a topoisomerase I inhibitor .
Propriétés
IUPAC Name |
3-phenyl-6H-[1,2]thiazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3OS/c15-11-10-9(12-6-13-11)8(14-16-10)7-4-2-1-3-5-7/h1-6H,(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYERYCKBJGGKEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC3=C2N=CNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


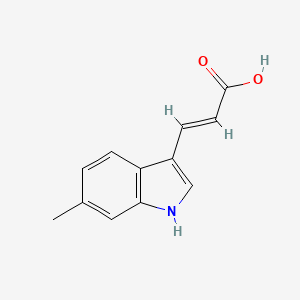
![N-[3-(4-chlorophenoxy)propyl]cyclopropanamine](/img/structure/B1462238.png)
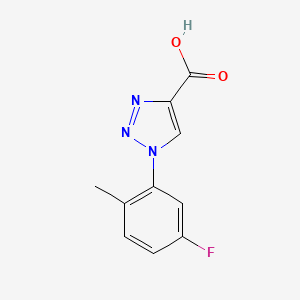
![2-Methyl-6H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidin-9(7H)-one](/img/structure/B1462240.png)
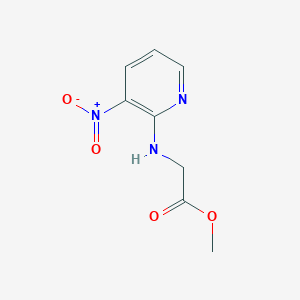
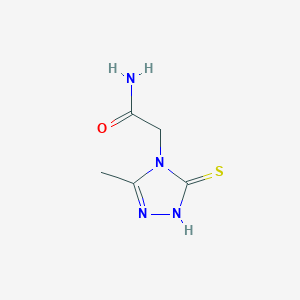
![1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1462244.png)
![N-(pyridin-3-ylmethyl)-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine](/img/structure/B1462248.png)

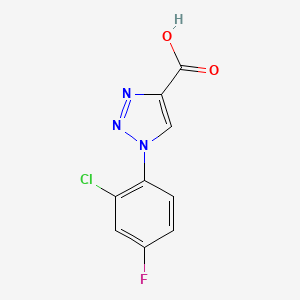
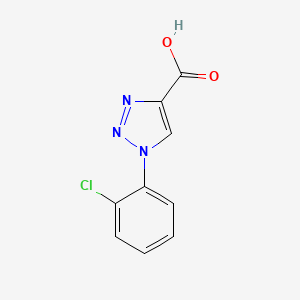
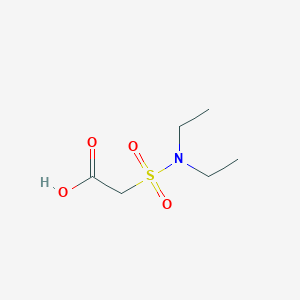
![3-[2-(Difluoromethoxy)phenyl]but-2-enoic acid](/img/structure/B1462254.png)
